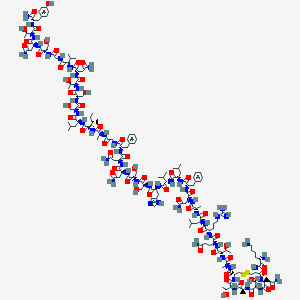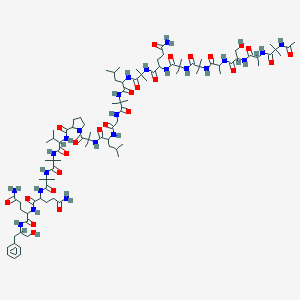
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders.
Wirkmechanismus
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been shown to improve cognitive function in animal models and human studies. It increases the levels of acetylcholine in the brain, which can improve memory, attention, and other cognitive functions. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in the nervous system. It has also been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. However, there are some limitations to its use in lab experiments. It may have off-target effects and may not be specific to acetylcholinesterase inhibition. It may also have limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. One area of research is the development of more potent and specific inhibitors of acetylcholinesterase. Another area of research is the investigation of the neuroprotective effects of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester in combination with other drugs for the treatment of cognitive disorders. Finally, there is ongoing research into the mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester and its effects on other neurotransmitters in the nervous system.
Synthesemethoden
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can be synthesized through a multistep process. The first step involves the reaction of 3-(hexyloxy)phenol with ethyl chloroformate to form ethyl 3-(hexyloxy)phenylcarbamate. This intermediate is then reacted with piperidine in the presence of a catalyst to form carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester has been extensively studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other cognitive disorders. It is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
CAS-Nummer |
105405-73-0 |
|---|---|
Produktname |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(1-ethylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-6-7-15-24-19-10-8-9-17(16-19)21-20(23)25-18-11-13-22(4-2)14-12-18;/h8-10,16,18H,3-7,11-15H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
HEXGBFQHVBQVGT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonyme |
CARBANILIC ACID, m-(HEXYLOXY)-, 1-ETHYL-4-PIPERIDYL ESTER, HYDROCHLORI DE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)



![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)





